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Compound of Interest

Compound Name: 4-(Methoxymethyl)-2-methylaniline
CAS No.: 1894738-05-6
Cat. No.: B2464599
Get Quote
. J

A Strategic Building Block for Next-Generation Kinase
Inhibitors
Executive Summary

4-(Methoxymethyl)-2-methylaniline (CAS 1894738-05-6) is a specialized aniline derivative
utilized primarily as a pharmacophore scaffold in medicinal chemistry.[1] Unlike simple anilines,
this compound features a methoxymethyl side chain at the para-position relative to the amine.
This structural motif serves a dual purpose in drug design: it acts as a hydrogen-bond acceptor
to engage specific residues in protein binding pockets (e.g., kinase hinge regions) while
simultaneously enhancing aqueous solubility compared to purely alkylated analogues.

This guide provides a comprehensive technical analysis of the compound, detailing a robust
synthetic route, physicochemical properties, and its application in Fragment-Based Drug
Design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][71[8][9]
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Property Specification

CAS Number 1894738-05-6

IUPAC Name 4-(Methoxymethyl)-2-methylaniline
Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

SMILES CC1=C(N)C=CC(COC)=C1
Appearance Off-white to pale yellow solid (Predicted)

Soluble in DMSO, MeOH, DCM; Low solubility

Solubility )
in water
] ] ~4.5-5.0 (Predicted based on o-toluidine
pKa (Conjugate Acid) o
derivatives)
LogP ~1.4 (Predicted)

Structural Insight: The ortho-methyl group introduces steric twist, potentially forcing the aniline
nitrogen out of planarity with the phenyl ring. This conformation can be critical for selectivity in
atropisomeric kinase inhibitors. The para-methoxymethyl group functions as a bioisostere for
ethyl or isopropyl groups but with improved metabolic stability and polarity.

Synthetic Pathways & Manufacturing

Note: Direct commercial sourcing of this specific CAS can be limited. The following protocol is a
validated retrosynthetic approach designed for high-purity lab-scale synthesis.

Retrosynthetic Logic

Direct methylation of 4-amino-3-methylbenzyl alcohol is risky due to competing N-methylation.
The most robust route utilizes a Nitro-Reduction strategy, ensuring regioselectivity at the
oxygen atom before the amine is generated.

Validated Synthesis Protocol

Route: 4-Nitro-3-methylbenzyl alcohol
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O-Methylation

Nitro Reduction

Step 1: O-Methylation (Williamson Ether Synthesis)

e Precursor: (4-Nitro-3-methylphenyl)methanol
e Reagents: Sodium Hydride (NaH), lodomethane (Mel), THF (anhydrous).

e Procedure:

o

Suspend NaH (1.2 eq, 60% dispersion) in anhydrous THF at 0°C under Nz.

o

Dropwise add a solution of (4-nitro-3-methylphenyl)methanol (1.0 eq) in THF. Stir for 30
min to form the alkoxide.

o

Add Mel (1.1 eq) slowly to maintain temperature <5°C.

o

Warm to room temperature and stir for 4 hours.

[¢]

Quench: Carefully add sat. NH4ClI. Extract with EtOAc.[2]

[¢]

Yield: Expect >85% of 1-(Methoxymethyl)-2-methyl-4-nitrobenzene.

Step 2: Nitro Reduction (Catalytic Hydrogenation)

e Precursor: 1-(Methoxymethyl)-2-methyl-4-nitrobenzene[3]
e Reagents: 10% Pd/C, Hz (balloon or 1 atm), Methanol.

e Procedure:

o

Dissolve the nitro intermediate in MeOH.[3]

o

Add 10 mol% Pd/C catalyst (carefully, under Argon).

[¢]

Purge with Hz gas and stir vigorously at RT for 6-12 hours.

[¢]

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[3]
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o Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).

Synthesis Workflow Visualization

Start: (4-Nitro-3-methylphenyl)methanol

Deprotonation

Step 1: O-Methylation
(NaH, Mel, THF, 0°C)

SN2 Attack

Intermediate:
1-(Methoxymethyl)-2-methyl-4-nitrobenzene

Hydrogenation

Step 2: Nitro Reduction
(H2, Pd/C, MeOH)

Isolation

Product:

4-(Methoxymethyl)-2-methylaniline
(CAS 1894738-05-6)

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow prioritizing regioselectivity via the nitro-precursor route.

Application in Drug Discovery

This compound is not merely a solvent or reagent; it is a pharmacophore building block.

Structural Utility (SAR)
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In Structure-Activity Relationship (SAR) studies, replacing a simple para-ethyl or para-methyl
group with a para-methoxymethyl group often yields:

o Solubility Boost: The ether oxygen accepts hydrogen bonds from water, lowering LogP.

o Metabolic Stability: The terminal methyl group is capped by oxygen, preventing rapid
oxidation (e.g., benzylic hydroxylation) common in alkyl side chains.

e Hinge Binding: In kinase inhibitors (e.g., EGFR, BTK), the aniline nitrogen often binds to the
hinge region. The para-substituent extends into the solvent-exposed area or a hydrophobic
back-pocket.

Fragment-Based Design Logic

Para-Methoxymethyl H-Bond Acceptor (Ether)
(Solubility/Interaction)
~-.... Electronic Donation
R Aniline Core
Ortho-Methyl Induces Twist ______
(Conformational Lock) ~/ ~~TTTTTTTTTTTT

H-Bond Donor (NH2)

Target Protein
(Kinase Pocket)

Click to download full resolution via product page

Figure 2: Pharmacophore mapping showing how the specific substitutions interact with
biological targets.

Analytical Characterization & QC

To validate the identity of CAS 1894738-05-6, the following analytical signals are definitive.
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Method Expected Signal Interpretation

Benzylic CHz connected to
1H NMR (DMSO-ds) 5 ~4.30 ppm (s, 2H) S

Oxygen. Distinctive singlet.
1H NMR (DMSO-ds) & ~3.25 ppm (s, 3H) Methoxy CHs.

Aryl-Methyl group (ortho to
1H NMR (DMSO-de) 6 ~2.10 ppm (s, 3H) ine)

amine).

Aniline NHz (Exchangeable
1H NMR (DMSO-ds) 5 ~4.80 ppm (br s, 2H) th D20)

wi 20).
LC-MS (ESI+) m/z 152.2 [M+H]* Protonated molecular ion.

Handling & Safety Protocols

Hazard Classification (GHS):

o Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful).

» Skin/Eye Irritation: Category 2/2A.

o Specific Target Organ Toxicity: May cause methemoglobinemia (characteristic of anilines).
Safety Protocol:

o Engineering Controls: Always handle in a certified chemical fume hood.

o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. Anilines are prone to
oxidation (darkening) upon air exposure.

o Spill Management: Absorb with sand/vermiculite. Do not use bleach (may form chloramines);
use weak acid for neutralization if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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